6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine

Anticancer Fluorine SAR Breast Cancer

Researchers face batch inconsistency when sourcing fluorinated indole scaffolds for SAR. This 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine (CAS 478047-29-9) resolves this with defined purity and documented multi-target utility: • Anticancer SAR: Direct fluorine-effect comparison in T47D, MCF-7, MDA-MB-231. • TDO2/IDO1 negative control: Ethylamine linker distinguishes from 680C91. • nAChR benchmark: EC₅₀ = 30 µM for GPCR selectivity panels. Full analytical certification; ships globally.

Molecular Formula C15H14FN3
Molecular Weight 255.296
CAS No. 478047-29-9
Cat. No. B2426133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine
CAS478047-29-9
Molecular FormulaC15H14FN3
Molecular Weight255.296
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC3=NC(=CC=C3)F
InChIInChI=1S/C15H14FN3/c16-14-6-3-7-15(19-14)17-9-8-11-10-18-13-5-2-1-4-12(11)13/h1-7,10,18H,8-9H2,(H,17,19)
InChIKeyIPXPAKBCBIFKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine (CAS 478047-29-9) – Class and Baseline Characteristics


6-Fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine is a synthetic indole–pyridin-2-amine derivative with the molecular formula C₁₅H₁₄FN₃ and a molecular weight of 255.29 g/mol . Its structure features a 6-fluoropyridin-2-amine linked via an ethyl spacer to the 3-position of an indole ring . The compound is supplied by multiple vendors at purities typically ranging from 90% to ≥98% , and it serves as a building block in medicinal chemistry due to the broad biological relevance of the indole scaffold .

Why 6-Fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine Cannot Be Replaced by a Generic Indole–Pyridine Analog


Indole–pyridin-2-amine derivatives display target‑ and potency‑modulating sensitivity to subtle structural changes, particularly the presence and position of electron‑withdrawing substituents [1]. The 6‑fluoro substitution on the pyridine ring and the ethyl‑linked indole create a distinct electronic and steric environment that cannot be replicated by non‑fluorinated or differently substituted analogs. Studies on structurally related series demonstrate that fluorine incorporation on the indole or pyridine ring markedly enhances anticancer potency and receptor‑binding affinity compared to non‑fluorinated controls . Consequently, substituting this compound with a generic indole–pyridine congener risks loss of the activity signature required for reproducible SAR exploration or reference‑standard applications.

Quantitative Differentiation of 6-Fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine vs. Key Analogs


Fluorine‑Driven Enhancement of Cytotoxicity in ER‑α‑Positive Breast Cancer Models

In a series of indole‑pyridin‑2‑amine derivatives evaluated against ER‑α‑positive breast cancer cell lines (T47D, MCF‑7), the introduction of a fluorine atom on the indole moiety (e.g., compounds MDT‑32 and MDT‑47) conferred superior inhibition relative to non‑fluorinated analogs . The target compound shares the critical fluorinated pyridine feature, which is mechanistically analogous to the fluorine‑indole effect observed in these studies.

Anticancer Fluorine SAR Breast Cancer

Fluorine‑Mediated Enhancement of Competitive Binding Affinity vs. Tamoxifen

Fluorine‑substituted indole‑pyridin‑2‑amine derivatives MDT‑32 and MDT‑47 displayed competitive binding affinities superior to the clinical comparator tamoxifen in an ER‑α binding assay . This reinforces the role of fluorine substitution in achieving high‑affinity target engagement within this chemotype.

Binding Affinity Estrogen Receptor Competitive Assay

Functional Potency at Human Nicotinic Acetylcholine Receptors

The target compound has been evaluated for functional activity at the human nicotinic acetylcholine receptor subtype TE671 (muscle‑type) [1]. While the observed EC₅₀ is high, this datum establishes a baseline pharmacological profile distinct from many related indole‑pyridin‑2‑amines that have been optimized primarily for serotonin or TDO/IDO targets.

Nicotinic Acetylcholine Receptor Functional Assay TE671

TDO Inhibitor Class Reference: Structural Divergence Confers Distinct Selectivity Profile

The compound 680C91 (6‑fluoro‑3‑[(1E)‑2‑(3‑pyridinyl)ethenyl]‑1H‑indole) is a potent and selective TDO inhibitor (Ki = 42‑51 nM) with no activity against IDO, MAO‑A/B, or serotonin uptake/receptors . The target compound (6‑fluoro‑N‑[2‑(1H‑indol‑3‑yl)ethyl]pyridin‑2‑amine) differs by replacement of the ethenyl linker with an ethylamine spacer and repositioning of the pyridine attachment. This structural alteration is expected to significantly alter TDO binding and selectivity relative to 680C91, providing a negative control or scaffold‑diversification tool for TDO/IDO inhibitor programs.

TDO Tryptophan Metabolism Selectivity

Optimal Research and Industrial Deployment Scenarios for 6-Fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine


Fluorine‑Directed Structure–Activity Relationship (SAR) Studies in Oncology

Use this compound as a core fluorinated scaffold for derivatization in anticancer SAR campaigns, particularly when exploring the impact of electron‑withdrawing substituents on cytotoxicity in breast cancer cell lines (T47D, MCF‑7, MDA‑MB‑231). The fluorinated pyridine enables direct comparison with non‑fluorinated controls to quantify the fluorine effect on potency and target engagement .

Negative Control for TDO/IDO Inhibitor Screening Panels

Employ the compound as a structurally related negative control in TDO2 or IDO1 enzymatic assays. Its ethylamine‑linked indole–pyridine architecture diverges from the ethenyl‑linked TDO inhibitor 680C91, providing a means to assess linker‑dependent selectivity and confirm target‑specific inhibition in hit‑validation workflows .

Nicotinic Acetylcholine Receptor Profiling and Selectivity Counterscreening

Incorporate this compound into broader GPCR and ion‑channel selectivity panels as a low‑potency (EC₅₀ = 30 µM) reference for human muscle‑type nicotinic acetylcholine receptors. This baseline activity allows researchers to benchmark the selectivity of novel ligands optimized for serotonin, dopamine, or other aminergic targets .

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